tert-Butyl propionate

Descripción general

Descripción

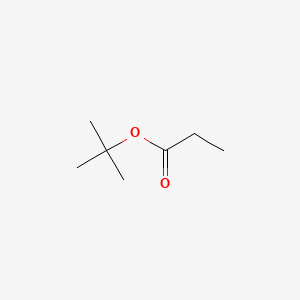

tert-Butyl propionate: is an organic compound with the molecular formula C7H14O2 . It is an ester formed from propionic acid and tert-butanol. This compound is a colorless liquid with a pleasant fruity odor and is used in various chemical applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification Reaction: tert-Butyl propionate can be synthesized through the esterification of propionic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Transesterification: Another method involves the transesterification of methyl propionate with tert-butanol using a base catalyst like sodium methoxide. This method is advantageous as it can be performed under milder conditions compared to direct esterification.

Industrial Production Methods: Industrial production of this compound often involves the esterification process due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where propionic acid and tert-butanol are mixed with an acid catalyst. The mixture is heated, and the water formed during the reaction is continuously removed to shift the equilibrium towards the formation of the ester.

Análisis De Reacciones Químicas

Hydrolysis Reactions

tert-Butyl propionate undergoes hydrolysis under acidic, basic, or enzymatic conditions to yield propionic acid and tert-butanol.

Conditions and Mechanisms

- Key Findings :

Conversion to Acid Chlorides

This compound reacts with chlorinating agents to form propionyl chloride, a key intermediate in amide and ester synthesis.

Reaction with SOCl₂

- Conditions : Room temperature, 2–4 hours.

- Yield : >90% .

- Specificity : Benzyl, methyl, and ethyl esters remain unreactive under these conditions .

Claisen Condensation

This compound participates in directed Claisen reactions to synthesize 1,3-dioxin-4-ones, valuable in macrolide antibiotic synthesis .

Reaction with Phenyl Propionate

- Conditions : LDA (lithium diisopropylamide), THF, −78°C to 25°C.

- Yield : 85% .

- Application : Key intermediate in synthesizing (Z)-[(4-ethylidene-1,3-dioxin)oxy]trimethylsilane .

α-Arylation via Palladium Catalysis

The sodium enolate of this compound undergoes α-arylation with chloroarenes under palladium catalysis .

Reaction Scheme

- Catalyst : Pd(OAc)₂ with P(t-Bu)₃ ligand.

- Yield : 78–92% .

- Scope : Compatible with electron-deficient and electron-rich aryl chlorides.

Enolate Formation and Michael Additions

This compound forms a lithium enolate, which participates in Michael additions.

Kinetic vs. Thermodynamic Control

| Base | Enolate Configuration | Major Product (Michael Adduct) | Selectivity | Source |

|---|---|---|---|---|

| LDA | Z-enolate | syn-Diastereomer | 9:1 | |

| KHMDS | E-enolate | anti-Diastereomer | 7:3 |

Transesterification

This compound undergoes transesterification with alcohols under acidic or basic conditions.

Oxidative Degradation

In environmental systems, this compound degrades via hydroxyl radical attack.

Pathway

Aplicaciones Científicas De Investigación

Solvent in Chemical Processes

Tert-butyl propionate is utilized as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds. It is particularly effective in processes involving polymerization and extraction methods.

Stabilizer in Polymers

The compound acts as a stabilizer for polyolefins such as polypropylene and polyethylene, preventing oxidative degradation during processing and storage. This application is crucial in enhancing the longevity and performance of plastic materials .

| Application | Description | Benefits |

|---|---|---|

| Solvent | Used in chemical synthesis and extraction processes | High solubilizing power |

| Polymer Stabilizer | Prevents degradation of polyolefins | Increases product lifespan |

Flavoring Agent

This compound is recognized for its use as a flavoring agent in food products, particularly in fruit-flavored beverages and confections. Its pleasant aroma enhances sensory appeal, making it popular among food manufacturers .

Safety and Regulatory Status

The compound has been evaluated for safety in food applications, with studies indicating that it poses minimal health risks when used within regulated limits .

Drug Formulation

In medicinal chemistry, this compound serves as an excipient in drug formulations. Its properties can enhance the bioavailability of active pharmaceutical ingredients by improving solubility and stability .

Case Studies

Research has demonstrated that incorporating this compound into drug formulations can modulate pharmacokinetic properties, leading to improved therapeutic efficacy . For instance, studies on drug analogs have shown that the inclusion of this compound can optimize metabolic stability while maintaining desired biological activity.

Environmental Impact and Human Exposure

Recent studies have raised awareness regarding the environmental presence of this compound and its metabolites. Research indicates that this compound can be detected in human urine samples, suggesting potential exposure pathways through food or environmental contact . Continuous monitoring and assessment are essential to understand its long-term effects on human health and the environment.

Mecanismo De Acción

The mechanism of action of tert-butyl propionate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of propionic acid and tert-butanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions from the reducing agent.

Comparación Con Compuestos Similares

Ethyl propionate: Another ester of propionic acid, but with ethanol instead of tert-butanol.

Methyl propionate: An ester of propionic acid with methanol.

tert-Butyl acetate: An ester of acetic acid with tert-butanol.

Uniqueness:

- tert-Butyl propionate is unique due to the presence of the bulky tert-butyl group, which imparts different steric and electronic properties compared to other esters like ethyl or methyl propionate. This can affect its reactivity and applications in various chemical processes.

Actividad Biológica

tert-Butyl propionate (TBP) is an organic compound with the chemical formula C₇H₁₄O₂, commonly used as a solvent in various industrial applications and as a flavoring agent in the food industry. Understanding its biological activity is crucial for assessing its safety and efficacy in different contexts, particularly in medicinal chemistry and environmental health.

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.19 g/mol

- CAS Number : 540-80-1

- Structure : The structure consists of a tert-butyl group attached to a propionate moiety, which contributes to its unique properties.

Biological Activity Overview

The biological activity of TBP can be categorized into several key areas:

- Toxicity

- Metabolic Studies

- Environmental Impact

- Applications in Flavoring and Fragrance

1. Toxicity

TBP has been evaluated for its toxicological profile, revealing potential effects on various biological systems. The following table summarizes findings from toxicity studies:

The results indicate that while TBP exhibits some level of toxicity, it does not appear to be genotoxic or carcinogenic at the tested doses.

2. Metabolic Studies

Recent studies have focused on the metabolism of TBP and its derivatives, particularly concerning their biomarker potential. For instance, a study identified 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid as a urinary biomarker for exposure to phenolic antioxidants derived from TBP . This finding highlights the compound's relevance in human exposure assessments.

3. Environmental Impact

TBP's environmental persistence and biodegradability have been evaluated, revealing limited biodegradation under standard conditions. It has been shown to undergo some degradation but is not readily biodegradable, raising concerns about its accumulation in the environment .

4. Applications in Flavoring and Fragrance

TBP is utilized as a flavoring agent due to its pleasant aroma and taste properties. It has been included in various flavor profiles in food products, contributing to sensory characteristics without nutritional value . Its safety as a flavoring agent has been affirmed by regulatory bodies based on comprehensive evaluations.

Case Studies

Several case studies have illustrated the biological implications of TBP:

- Case Study on Flavoring Safety : A comprehensive review evaluated over 250 natural flavor complexes, including TBP, confirming its safety for use as a flavoring ingredient under specific conditions .

- Metabolism and Biomarkers : In a study involving human urine samples, fenozan acid was detected as a significant metabolite of TBP derivatives, indicating widespread human exposure and potential health monitoring applications .

Propiedades

IUPAC Name |

tert-butyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-6(8)9-7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAELLLITIZHOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174459 | |

| Record name | Propanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20487-40-5 | |

| Record name | tert-Butyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20487-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLETHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43953CC10D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tert-butyl propionate? What spectroscopic data is available?

A1: this compound has the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol. Its InChI Key, which allows for unique identification of chemical substances, is ONHXTOMLWMOAKF-UHFFFAOYSA-N. [] While the provided research does not delve into specific spectroscopic data (like NMR or IR), it does note that the diastereomeric ratio of (R)-(+)-tert-Butyl 2-(p-Tolylsulfinyl)propionate, a derivative, was determined using 1H NMR. []

Q2: How is this compound used in organic synthesis?

A2: this compound serves as a valuable reagent in organic synthesis, particularly in reactions involving its enolate form.

- Asymmetric Aldol-Type Condensation: The (R)-(+)-tert-Butyl 2-(p-Tolylsulfinyl)propionate derivative acts as a chiral auxiliary, facilitating asymmetric aldol-type condensations. []

- α-Arylation Reactions: this compound can be deprotonated to form its enolate, which readily undergoes palladium-catalyzed α-arylation with aryl halides. This reaction allows for the efficient synthesis of α-aryl esters, important building blocks in organic synthesis. [, , , , ] Researchers have explored different catalytic systems and conditions to optimize this transformation, achieving high yields and functional group tolerance. [, , , , ]

- Claisen Condensation: A directed Claisen reaction between this compound and phenyl propionate provides an efficient route to synthesize 6-ethyl-2,2,5-trimethyl-4H-1,3-dioxin-4-one, a key intermediate in the synthesis of macrolide antibiotics. []

Q3: Are there specific reaction conditions or catalysts that favor this compound transformations?

A3: Yes, the research highlights specific conditions and catalysts:

- Base-mediated Enolate Formation: Strong bases like lithium diisopropylamide (LDA) [], n-butyllithium, or tert-butyllithium [] are commonly employed to generate the this compound enolate, a reactive intermediate in various transformations.

- Palladium Catalysis in α-Arylation: Palladium catalysts, often in conjunction with ligands such as P(t-Bu)3 or Q-phos, effectively mediate the α-arylation of this compound enolates with aryl halides. [, , , , ]

Q4: What are the advantages of using this compound in these reactions compared to other similar reagents?

A4: Several advantages make this compound attractive:

- Mild Reaction Conditions: The use of this compound enolates and specific catalytic systems, such as zinc enolates and palladium catalysts, allows for α-arylation reactions to proceed under relatively mild conditions, minimizing the formation of undesired side products and preserving sensitive functional groups. [, ]

- High Selectivity: The bulky tert-butyl group can provide steric hindrance, influencing the regioselectivity and stereoselectivity of certain reactions. For example, the use of (R)-(+)-tert-Butyl 2-(p-Tolylsulfinyl)propionate enables asymmetric aldol-type condensations. []

Q5: How does the stability of this compound enolates impact its reactivity?

A5: While this compound enolates are valuable synthetic intermediates, their stability is a crucial factor.

- Limited Stability: Ester enolates, including those derived from this compound, are generally less stable than enolates of ketones or aldehydes. []

- Structure and Decomposition: Research using X-ray diffraction has provided insights into the structure of lithium enolates of this compound and other esters, revealing details about their dimeric or tetrameric nature depending on the specific ester and coordinating solvent. This structural information helps understand their reactivity and potential decomposition pathways, which can involve the formation of ketenes. []

Q6: Are there any studies on the environmental impact or degradation of this compound?

A6: The provided research articles do not delve into the environmental impact or degradation pathways of this compound. Assessing these aspects would require further investigation, especially considering its use in various applications.

Q7: How is this compound used beyond traditional organic synthesis?

A7: The research highlights an intriguing application:

- Material Functionalization: this compound has been successfully employed in the covalent functionalization of carbon nitride (CN) frameworks. Researchers achieved this by utilizing a reductive Heck cross-coupling reaction between modified CN containing halogenated phenyl groups and this compound. This modification strategy led to enhanced dispersibility of the CN material and improved its photocatalytic activity, opening possibilities for its use in areas like photocatalysis and sensing. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.